1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a heterocyclic compound characterized by a benzene ring fused with a seven-membered oxazepine ring. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in drug design and development. Its unique structure allows for various modifications, making it a versatile building block for synthesizing diverse chemical entities.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its derivatives, such as 6-bromo-1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine, are also commercially available and play crucial roles in scientific research.
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine belongs to the class of benzoxazepines. These compounds are recognized for their structural complexity and biological activity. They are categorized under heterocycles due to the presence of nitrogen and oxygen atoms within the ring system.
Several synthetic routes have been developed for the preparation of 1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine:
The synthesis usually requires careful control of reaction conditions such as temperature, solvent choice (e.g., ethanol or acetonitrile), and the use of catalysts to ensure high yield and purity. Industrial production may employ continuous flow reactors for efficiency and consistency.
The molecular structure of 1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine can be represented as follows:
The compound's structural data can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and functional groups.
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine undergoes several types of chemical reactions:
Common reagents for these reactions include nucleophiles such as amines or thiols for substitution reactions and oxidizing agents like potassium permanganate. Reaction conditions vary but typically involve controlled environments to minimize side reactions.
The mechanism of action of 1,2,3,5-tetrahydrobenzo[E][1,4]oxazepine involves its interaction with biological targets such as enzymes or receptors. The specific binding interactions are influenced by the structural features of the compound:
Relevant data from studies indicate that modifications in the oxazepine ring can significantly alter these properties.
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine has several notable applications:
A robust synthetic route to 2-benzyl-1,5-dihydrobenzo[e][1,4]oxazepines begins with o-nitrobenzyl alcohol and propargyl bromide. The critical ether-forming step employs cesium carbonate (Cs₂CO₃) as a base in acetone, yielding 1-(prop-2-yn-1-yloxy)-2-nitrobenzene with >90% efficiency [2]. Subsequent iron-mediated nitro reduction generates the aniline intermediate, which undergoes spontaneous cyclization via 5-exo-dig cyclization under acidic conditions. This cascade forms the oxazepine core without requiring metal catalysts [2]. Optimization revealed that tetrabutylammonium bromide (TBAB) significantly accelerates the ether formation by phase-transfer catalysis, reducing reaction times from 24 hours to 6 hours at 60°C. The method accommodates electron-donating and electron-withdrawing substituents on propargyl bromide, though sterically hindered variants (e.g., 1-bromobut-2-yne) exhibit diminished cyclization efficiency (≤45% yield) [2].
Table 1: Optimization of Propargyl Bromide-Mediated Ether Formation
Base | Solvent | Additive | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Acetone | None | 24 | 65 |
Cs₂CO₃ | Acetone | None | 24 | 92 |
Cs₂CO₃ | DMF | TBAB | 6 | 95 |
NaH | THF | None | 12 | 78 |
Enantioselective synthesis of 3-vinyl-1,4-benzoxazepines leverages Rh(I)-catalyzed hydroamination of allene-tethered precursors. The optimal system employs [Rh(cod)Cl]₂ (4 mol%) and chiral ligand (R)-DTBM-Garphos (10 mol%) with trifluoroacetic acid (TFA) as a Brønsted acid co-catalyst in dichloroethane (DCE) [3]. Tosyl-protected allene substrates cyclize efficiently at ambient temperature, affording 3-vinyloxazepines in 90% yield and 95:5 enantiomeric ratio (er). Key to success is the in situ isomerization of alkynes to allenes, which proceeds with higher enantioselectivity than direct alkyne hydroamination (80:20 er) [3]. Computational studies (DFT/B3LYP) confirm that enantioselectivity arises from steric differentiation in the π-allylrhodium intermediate, where the DTBM-Garphos ligand enforces a distorted boat conformation during C–N bond formation [3] [7].
Table 2: Rh-Catalyzed Hydroamination Optimization for Oxazepine Synthesis
Substrate | Ligand | Acid | Temp (°C) | Yield (%) | er |
---|---|---|---|---|---|
Alkyne (N-PMP) | (R)-BINAP | rac-BNP | 40 | 58 | 57:43 |
Alkyne (N-Ts) | (R)-DTBM-Garphos | TFA | 40 | 50 | 80:20 |
Allene (N-Ts) | (R)-DTBM-Garphos | PPTS | 25 | 90 | 95:5 |
Allene (N-Boc) | (R)-DTBM-Segphos | PPTS | 25 | 85 | 90:10 |
Copper-free Sonogashira coupling enables the synthesis of ortho-alkynylaniline precursors essential for oxazepine annulation. Using Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in diisopropylamine, 2-iodoaniline derivatives couple with terminal alkynes at 50°C, delivering ortho-alkynylated anilines in 70–88% yield [1] [3]. Electron-deficient alkynes (e.g., phenylpropargyl alcohol) require lower temperatures (40°C) to suppress Glaser homocoupling. The alkyne tether length critically influences cyclization efficiency: propargyl ethers (n=1) undergo spontaneous cyclization post-nitro reduction, while homopropargyl analogs (n=2) necessitate gold catalysis for 7-membered ring formation [3]. This methodology was integrated into a solid-phase synthesis where polymer-bound serine residues were alkylated with Sonogashira-derived bromoalkynes prior to reductive cyclization [1].
(E)-Selective benzylidene-functionalized oxazepines are synthesized via Knoevenagel condensation of 1,4-oxazepin-5-ones with aromatic aldehydes. Piperidine catalysis in refluxing toluene provides (E)-2-benzylidene-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-ones with >20:1 stereoselectivity [1] [5]. The (E)-preference arises from conjugation stabilization between the exocyclic double bond and the oxazepinone carbonyl, as confirmed by X-ray crystallography [7]. Substituent effects reveal electron-rich aldehydes (e.g., 4-anisaldehyde) enhance reaction rates but reduce stereoselectivity (14:1 E/Z) due to competing iminium pathways. Hydrogenation of the benzylidene group using Pd/C yields chiral 2-benzyloxazepines, though epimerization at C3 occurs unless triethylsilane is employed for reductive quenching [1] [3].
Cyclization efficiency in benzoxazepine synthesis hinges on orthogonal deprotection:
Table 3: Deprotection Methods in Oxazepine Cyclization
Protecting Group | Deprotection Reagent | Conditions | Application |
---|---|---|---|
Tosyl (Ts) | Mg/MeOH | 0°C, 1 h | N-Alkylation post-cyclization |
Boc | TFA/CH₂Cl₂ (1:1) | 0°C, 0.5 h | Amine liberation for aza-Michael addition |
Wang resin ester | TFA/H₂O (95:5) | RT, 2 h | Solid-phase precursor cleavage |
Prenyl ether | Pd(PPh₃)₄/morpholine | THF, 50°C, 12 h | Deprotection prior to aldehyde oxidation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1